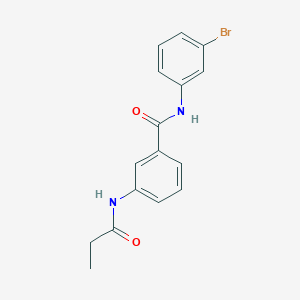![molecular formula C13H18FNO B5368311 [3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5368311.png)
[3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride, also known as FBM, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of benzylpiperidine and has been found to have several biochemical and physiological effects. In
作用机制
The mechanism of action of [3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride involves its ability to bind to the dopamine transporter and inhibit the reuptake of dopamine. This results in an increase in dopamine levels in the brain, which can have several effects on the body. This compound has also been found to have potential use as a tool for studying the effects of dopamine on the brain and its role in various neurological disorders.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can have several effects on the body, including the regulation of mood, motivation, and movement. This compound has also been found to have potential use in the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
实验室实验的优点和局限性
[3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride has several advantages and limitations for lab experiments. Its ability to increase dopamine levels in the brain makes it a useful tool for studying the effects of dopamine on the body. However, its potential use as a ligand for the dopamine transporter also means that it can interfere with other experiments that involve the dopamine transporter. Additionally, the synthesis method of this compound can be complex, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for research on [3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride. One potential direction is to study its potential use in the treatment of various neurological disorders, including Parkinson's disease and ADHD. Another potential direction is to study its effects on other neurotransmitters in the brain, such as serotonin and norepinephrine. Additionally, further research is needed to optimize the synthesis method of this compound to make it more accessible for scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. It has several applications, including its use as a ligand for the dopamine transporter and its potential use in the treatment of various neurological disorders. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, this compound has the potential to be a valuable tool for studying the effects of dopamine on the body and its role in various neurological disorders.
合成方法
The synthesis method of [3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride involves several steps. The first step involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-fluorobenzylpiperidine. The second step involves the reduction of 4-fluorobenzylpiperidine using sodium borohydride to form [3-(4-fluorobenzyl)-3-piperidinyl]methanol. The final step involves the formation of this compound by reacting [3-(4-fluorobenzyl)-3-piperidinyl]methanol with hydrochloric acid.
科学研究应用
[3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride has been extensively studied for its potential use in scientific research. It has been found to have several applications, including its use as a ligand for the dopamine transporter, a protein that plays a crucial role in the regulation of dopamine levels in the brain. This compound has also been found to have potential use as a tool for studying the effects of dopamine on the brain and its role in various neurological disorders.
属性
IUPAC Name |
[3-[(4-fluorophenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-12-4-2-11(3-5-12)8-13(10-16)6-1-7-15-9-13/h2-5,15-16H,1,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKMJZATYFTOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CC2=CC=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-({2-[(2-chlorobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5368230.png)
![2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile](/img/structure/B5368240.png)
![{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5368244.png)

![1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5368250.png)
![2-(2-bromo-4-{[(2-furylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5368256.png)
![1-(2-{[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]methyl}phenyl)-1H-1,2,4-triazole](/img/structure/B5368259.png)
![8-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5368265.png)
![1-ethyl-4-{[2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]amino}-2-pyrrolidinone](/img/structure/B5368267.png)
![ethyl 5-(4-chlorophenyl)-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5368270.png)
![4-chloro-2-fluoro-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5368296.png)

![4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5368310.png)
